3-[Di(3-aminophenyl)phosphoryl]aniline
Description
Foundational Significance of Aminophenyl-Phosphoryl Scaffolds in Advanced Chemistry
The aromatic amine functionalities serve as versatile reactive sites. These primary amine groups can readily participate in polymerization reactions, such as those to form polyimides or polyamides, which are classes of high-performance polymers known for their exceptional thermal and mechanical properties. researchgate.net The presence of multiple amine groups on a single scaffold allows for the creation of cross-linked or hyperbranched polymer networks, enhancing rigidity and thermal stability.
Contextualization within Phosphorus-Containing Aromatic Amine Compounds
3-[Di(3-aminophenyl)phosphoryl]aniline belongs to the broader class of phosphorus-containing aromatic amines. These are organic compounds characterized by the presence of at least one phosphorus atom and one or more amine groups attached to an aromatic system. thermofisher.comresearchgate.net This class of compounds is pivotal in the development of functional materials because it combines the reactivity of amines with the unique properties endowed by phosphorus, such as flame retardancy and modified electronic characteristics. mdpi.comresearchgate.net
Organophosphorus compounds are generally categorized based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. thermofisher.com this compound is a phosphorus(V) compound, specifically a phosphine (B1218219) oxide. The phosphine oxide group is noted for its high polarity and thermal stability.
What distinguishes this compound within this class is its trifunctionality. The molecule possesses three primary amine groups, one on each of the phenyl rings. This trifunctional nature makes it an ideal monomer for creating highly cross-linked polymer networks. When used in polymerization, it can act as a central hub, connecting three different polymer chains, which leads to materials with high glass transition temperatures, enhanced mechanical strength, and superior thermal stability compared to linear polymers. researchgate.net This structural feature allows it to be used as a curing agent for epoxy resins or as a key monomer in the synthesis of advanced, heat-resistant polyimides and other high-performance plastics. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
36357-49-0 |
|---|---|
Molecular Formula |
C18H18N3OP |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
3-bis(3-aminophenyl)phosphorylaniline |
InChI |
InChI=1S/C18H18N3OP/c19-13-4-1-7-16(10-13)23(22,17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H,19-21H2 |
InChI Key |
BPKSEVADQCRIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)N)C3=CC=CC(=C3)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Di 3 Aminophenyl Phosphoryl Aniline and Analogues
Direct Synthesis Approaches to the Phosphoryl-Substituted Aniline (B41778) Core
Direct synthetic methods provide the most straightforward pathways to the 3-[Di(3-aminophenyl)phosphoryl]aniline core structure. These approaches primarily involve phosphorylation reactions with aminophenyl precursors or coupling reactions to construct the critical aminophenyl-phosphoryl linkages.
Phosphorylation Reactions Involving Aminophenyl Precursors
The direct phosphorylation of aminophenyl compounds is a common strategy. This can involve the reaction of a di(3-aminophenyl)phosphine oxide with a suitable aminophenylating agent. The reactivity of the amino group often necessitates protection prior to phosphorylation to prevent undesired side reactions. For instance, the amino groups can be acetylated and then subjected to phosphorylation, followed by deprotection to yield the final product.
Another approach involves the reaction of dichlorophenylphosphine (B166023) oxide with 3-aminophenol, which results in the formation of a bis(3-hydroxyaminophenyl)phenyl phosphine (B1218219) oxide (BHAPPO). researchgate.net This highlights the versatility of phosphorylation reactions in creating a variety of substituted triarylphosphine oxides.
The phosphorylation process itself can be influenced by several factors, including the choice of solvent, temperature, and the nature of the phosphorylating agent. For example, phosphonium-based coupling reagents are effective but can have undesired reactions with unprotected phosphoryl side chains. bachem.com
| Precursors | Reagents | Key Features | Reference |
|---|---|---|---|
| Di(3-aminophenyl)phosphine oxide, Aminophenylating agent | Phosphorylating agent, Protecting group (e.g., acetyl) | Requires protection/deprotection steps for amino groups. | General Knowledge |
| Dichlorophenylphosphine oxide, 3-Aminophenol | - | Leads to the formation of bis(3-hydroxyaminophenyl)phenyl phosphine oxide (BHAPPO). | researchgate.net |
| Amino acids with phosphoryl side chains | Phosphonium-based coupling reagents | Can lead to undesired side reactions if the phosphoryl group is unprotected. | bachem.com |
Coupling Reactions for Construction of Aminophenyl-Phosphoryl Linkages
Cross-coupling reactions are powerful tools for forming carbon-phosphorus (C-P) and carbon-nitrogen (C-N) bonds, which are essential for constructing the aminophenyl-phosphoryl linkage. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such reactions.
The Buchwald-Hartwig amination , a palladium-catalyzed reaction, is widely used for the synthesis of C-N bonds by coupling amines with aryl halides. wikipedia.orgyoutube.comyoutube.com This method has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, offering a milder alternative to traditional methods. wikipedia.org The efficiency of this reaction is often enhanced by the use of bulky, electron-rich phosphine ligands which stabilize the palladium catalyst. youtube.com The mechanism involves oxidative addition, ligand exchange, and reductive elimination steps. youtube.com
The Ullmann condensation , a copper-catalyzed reaction, is another classic method for forming C-N and C-O bonds. wikipedia.orgyoutube.com Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. nih.gov However, the development of ligand-assisted protocols has enabled these reactions to proceed under milder conditions. nih.govresearchgate.net The mechanism of the Ullmann reaction has been a subject of debate, with recent studies suggesting an oxidative addition/reductive elimination pathway via a copper(III) intermediate. researchgate.netacs.orgorganic-chemistry.org
| Reaction | Catalyst | Key Features | References |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | Forms C-N bonds, broad substrate scope, mild conditions with appropriate ligands. | wikipedia.orgyoutube.comyoutube.com |
| Ullmann Condensation | Copper | Forms C-N and C-O bonds, traditionally harsh conditions, modern methods are milder. | wikipedia.orgyoutube.com |
Advanced Precursor-Based Synthetic Strategies
More complex synthetic routes often involve the use of advanced precursors that are strategically designed to assemble the target molecule. These strategies can offer greater control over the final structure and allow for the introduction of diverse functionalities.
Utilization of Substituted Anilines and Phosphine Oxide Precursors
This strategy involves the coupling of appropriately substituted anilines with phosphine oxide precursors. For example, a palladium-catalyzed cross-coupling reaction between a haloaniline and a secondary phosphine oxide can be employed to form the C-P bond. The choice of catalyst and ligands is crucial for achieving high yields and selectivity in these reactions.
The synthesis of p-aminophenyl aryl H-phosphinic acids and esters has been achieved through a Pd-catalyzed cross-coupling of anilinium hypophosphite with para-substituted aryl halides. nih.gov This demonstrates the feasibility of using substituted anilines in the construction of complex organophosphorus compounds.
Multi-component Reaction Pathways Towards this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient approach to complex molecules. youtube.combeilstein-journals.org These reactions are atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation.
For the synthesis of this compound, a hypothetical MCR could involve the one-pot reaction of a suitable phosphine precursor, an aminophenylating agent, and a third component that facilitates the desired bond formations. While a specific MCR for this exact compound is not widely reported, the principles of MCRs have been applied to the synthesis of various structurally related compounds, such as γ-ketophosphine oxides and α-branched amines. beilstein-journals.orgorganic-chemistry.org For instance, a three-component reaction for synthesizing γ-ketophosphine oxides involves the direct phosphorylation of aldehydes and alkylation of ketones. organic-chemistry.org
Mechanistic Elucidation of Synthetic Pathways to this compound
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new methodologies.
The mechanism of phosphorylation often involves the nucleophilic attack of an amino or hydroxyl group on the phosphorus center of a phosphorylating agent. nih.govyoutube.com The reactivity of the aniline nitrogen is a key factor, and its nucleophilicity can be significantly influenced by substituents on the aromatic ring. nih.gov The polymerization of aniline, for instance, proceeds through the formation of aniline cation radicals or nitrenium ions. researchgate.net
In Ullmann-type reactions , the mechanism has been shown to involve a Cu(I) catalytic cycle. researchgate.net The reaction is believed to proceed via oxidative addition of the aryl halide to the Cu(I) complex, forming a Cu(III) intermediate, followed by reductive elimination to yield the coupled product. researchgate.netacs.orgorganic-chemistry.org Kinetic studies have been instrumental in comparing the influence of different ligands on the reaction rate and catalyst stability. acs.org
The Buchwald-Hartwig amination proceeds through a well-established palladium catalytic cycle. wikipedia.orgyoutube.com The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org
| Reaction Type | Key Mechanistic Features | References |
|---|---|---|
| Phosphorylation | Nucleophilic attack on the phosphorus center; formation of radical cations in aniline polymerization. | nih.govnih.govyoutube.comresearchgate.net |
| Ullmann Condensation | Cu(I) catalytic cycle involving oxidative addition to form a Cu(III) intermediate and subsequent reductive elimination. | researchgate.netacs.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Pd(0) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. | wikipedia.orgyoutube.com |
Identification and Characterization of Key Reaction Intermediates
The identification of reaction intermediates is crucial for understanding reaction mechanisms and optimizing synthetic protocols. In the primary synthetic route to this compound, which is the reduction of tris(3-nitrophenyl)phosphine oxide, the reaction proceeds through a series of partially reduced nitro-group intermediates.
While these intermediates are typically not isolated during the synthesis, their formation is well-established in the mechanism of nitro group reduction. The reduction of an aromatic nitro group to an amine by catalytic hydrogenation or with reducing agents like hydrazine (B178648) hydrate (B1144303) is a stepwise process. The key intermediates in the reduction of each nitro group are believed to include the corresponding nitroso and hydroxylamine (B1172632) species.
Hypothetical Intermediates in the Reduction of One Nitro Group:
Nitroso Intermediate: (3-Nitrophenyl)(3-nitrosophenyl)(3-aminophenyl)phosphine oxide
Hydroxylamine Intermediate: (3-Hydroxylaminophenyl)(3-nitrophenyl)(3-aminophenyl)phosphine oxide
The presence of multiple reducible nitro groups on the precursor molecule suggests that a complex mixture of partially reduced intermediates likely exists in the reaction mixture at any given time before the final product is formed. The high efficiency of the catalytic reduction with Raney Nickel and hydrazine hydrate ensures the reaction proceeds to completion, forming the desired tris-amino compound. nih.gov
In the context of alternative synthetic strategies, such as those involving P-C bond formation, the intermediates would be fundamentally different. For instance, a palladium-catalyzed cross-coupling reaction, a common method for forming P-C bonds, would involve organopalladium intermediates. researchgate.net The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with H-phosphine oxides, phosphinates, or phosphites, proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, with various organopalladium species as intermediates. researchgate.net
Kinetic and Thermodynamic Control in Compound Formation
The principles of kinetic and thermodynamic control are fundamental in determining the outcome of chemical reactions, particularly where multiple products can be formed.
In the established synthesis of this compound via the reduction of tris(3-nitrophenyl)phosphine oxide, the final product is the thermodynamically most stable reduction product under the reaction conditions. The use of a strong reducing system like hydrazine hydrate with a Raney Nickel catalyst, and heating the reaction to reflux, provides sufficient energy to overcome the activation barriers for the reduction of all three nitro groups, leading to the exhaustive reduction to the triamine. nih.gov
The potential for kinetic control in this specific reduction is limited, as the desired product is the fully reduced, thermodynamically favored one. However, by carefully selecting the reducing agent and reaction conditions (e.g., lower temperature, less active catalyst), it might be possible to selectively reduce one or two of the three nitro groups, leading to mono- or di-amino substituted phosphine oxides. These would represent kinetically controlled products, as the reaction would be stopped before reaching thermodynamic equilibrium.
Considering alternative synthetic approaches, such as the direct formation of the P-C bonds, kinetic and thermodynamic considerations become more complex. For example, in the synthesis of related phosphine oxides via Sonogashira cross-coupling followed by tandem reactions, it has been shown that kinetic versus thermodynamic control can be exerted by varying catalyst loading, solvent polarity, and reaction time to favor different cyclic products. google.com
The following table outlines the general principles of kinetic and thermodynamic control as they might apply to the synthesis of this compound.
| Control Type | Favored Conditions | Potential Outcome in Synthesis |
| Thermodynamic Control | Higher temperatures, longer reaction times, use of strong reagents/catalysts | Formation of the most stable product, this compound, via complete reduction of the nitro precursor. |
| Kinetic Control | Lower temperatures, shorter reaction times, use of milder reagents/catalysts | Potential for isolation of partially reduced intermediates (e.g., mono- or di-aminophenyl phosphine oxides). |
Ultimately, for the reported high-yield synthesis of this compound, the conditions are set to favor thermodynamic control to ensure the complete conversion of the precursor to the desired product. nih.gov
Coordination Chemistry of 3 Di 3 Aminophenyl Phosphoryl Aniline As a Multidentate Ligand
Principles of Ligand Design for Aminophenyl-Phosphoryl Systems
The design of aminophenyl-phosphoryl ligands in coordination chemistry is guided by several key principles aimed at tailoring the electronic and steric properties of the resulting metal complexes. The amino groups of the phenyl rings serve as potential coordination sites, offering N-donor capabilities. The phosphoryl group (P=O) introduces a hard oxygen donor site. The relative orientation of these donor atoms, dictated by the substitution pattern on the phenyl rings (ortho, meta, or para), is crucial in determining the chelation behavior and the geometry of the resulting metal complexes.
In the specific case of 3-[Di(3-aminophenyl)phosphoryl]aniline, the meta-positioning of the amino groups relative to the phosphoryl-linked phenyl group results in a flexible ligand architecture. This flexibility could allow for various coordination modes, including monodentate, bidentate, or bridging behavior, depending on the metal center and reaction conditions. The electronic properties of the ligand can be influenced by the electron-donating nature of the amino groups, which in turn can affect the reactivity of the coordinated metal center.
Metal Complexation Studies and Coordination Modes
There is a significant lack of publicly available crystallographic data for transition metal complexes of this compound. While the structure of the free ligand as an ethanol (B145695) solvate has been determined, detailed structural parameters such as bond lengths, bond angles, and coordination geometries for its metal complexes have not been reported in the scientific literature. researchgate.netacs.org Such structural information is essential for understanding the precise coordination environment around the metal center and the conformational changes the ligand undergoes upon complexation.
Detailed spectroscopic studies (e.g., NMR, IR, UV-Vis) specifically characterizing the metal-ligand interactions in complexes of this compound are not extensively documented. Generally, upon coordination of an aminophenyl-phosphoryl ligand to a metal center, shifts in the characteristic vibrational frequencies of the N-H and P=O bonds in the infrared (IR) spectrum would be expected. Similarly, changes in the chemical shifts of the aromatic protons and the phosphorus atom in nuclear magnetic resonance (NMR) spectroscopy would provide evidence of coordination. Electronic spectroscopy (UV-Vis) could reveal the nature of the d-d transitions of the metal center and any charge-transfer bands arising from metal-ligand interactions. However, specific data for complexes of this compound are not available.
Catalytic Applications of Metal-3-[Di(3-aminophenyl)phosphoryl]aniline Complexes in Homogeneous Systems
The application of discrete metal complexes of this compound as catalysts in homogeneous organic transformations is not a well-documented area of research. While phosphine-based ligands are widely used in catalysis, the specific catalytic activity of complexes derived from this particular aminophenyl-phosphoryl ligand has not been reported. The primary focus of research involving this compound has been its integration into polymeric materials. researchgate.netresearchgate.netacs.org
There is no available information in the scientific literature on the design or evaluation of this compound or its metal complexes in the field of asymmetric catalysis. The development of chiral versions of this ligand and the study of their application in enantioselective transformations have not been reported.
Polymer Science and Engineering: Integration of 3 Di 3 Aminophenyl Phosphoryl Aniline
Monomer Design and Reactivity for Polymerization of 3-[Di(3-aminophenyl)phosphoryl]aniline
The molecular architecture of this compound is central to its function as a polymer precursor. It is classified as an A3-type monomer, signifying a molecule with three identical reactive functional groups—in this case, primary aromatic amines. This trifunctionality is a key design feature that allows for the formation of non-linear polymer structures.
The reactivity of the monomer is dictated by two primary components: the aminophenyl arms and the central phosphoryl group.
Aminophenyl Groups: The three primary aromatic amine (-NH₂) groups are nucleophilic and serve as the primary sites for polymerization. Their reactivity is similar to that of other aromatic amines used in polymer synthesis, allowing them to participate in common polymerization reactions such as polycondensation with carboxylic acid derivatives or addition reactions with epoxides. The meta-substitution pattern of the amine groups influences the geometry and flexibility of the resulting polymer chains.
Phosphoryl Group (P=O): The central phosphorus-oxygen double bond is a significant feature. The oxidation state of phosphorus and its surrounding groups can influence the electronic properties of the entire molecule. The phosphoryl group is known to be electron-withdrawing, which can modulate the reactivity of the amine groups. Crucially, the incorporation of phosphorus into the polymer backbone is a well-established strategy for imparting intrinsic flame retardancy. During combustion, phosphorus-containing compounds can promote the formation of a protective char layer, insulating the underlying material from heat and fuel sources.
The combination of these features in a single molecule allows for the synthesis of polymers that are simultaneously structured into complex networks and endowed with desirable properties like thermal stability and fire resistance.
Polymerization Mechanisms and Kinetic Considerations
The trifunctional nature of this compound allows it to undergo polymerization through several mechanisms, primarily oxidative polymerization involving the amine groups or polycondensation reactions.
Oxidative polymerization is a common method for polymerizing aromatic amines like aniline (B41778). In this process, an oxidizing agent initiates the formation of radical cations from the amine monomers. These radicals can then couple, typically in a "head-to-tail" fashion, to form polymer chains.
For a monomer like this compound, oxidative polymerization would be expected to proceed via the three aminophenyl groups. The process would likely be complex due to the multiple reaction sites. The oxidation would generate radical cations on the nitrogen atoms, leading to coupling between monomer units. Given the three reactive sites per monomer, this mechanism would not lead to simple linear chains but rather to a highly branched or cross-linked network structure. The resulting polymer would likely be an insoluble and infusible material with a high degree of conjugation, potentially exhibiting electrical conductivity, a characteristic seen in related polyphenylenediamines. The kinetics of such a reaction would be complex, with the potential for rapid gelation as the three-dimensional network forms.
Polycondensation is one of the most versatile methods for producing high-performance aromatic polymers like polyamides and polyimides. In this process, the aromatic amine monomer reacts with a co-monomer containing at least two electrophilic functional groups, such as a diacyl chloride or a dianhydride, with the elimination of a small molecule like HCl or water.
When this compound acts as the amine monomer, it can be reacted with various co-monomers to produce phosphorus-containing polymers. For instance, low-temperature solution polycondensation with a diacyl chloride (a B2-type monomer) like terephthaloyl chloride in an aprotic polar solvent is a standard method for synthesizing aromatic polyamides.
The reaction proceeds as follows:
Step 1: The nucleophilic amine group attacks the electrophilic carbonyl carbon of the acyl chloride.
Step 2: A molecule of HCl is eliminated, forming an amide linkage.
Step 3: This process repeats. Since the amine monomer is trifunctional (A3) and the diacyl chloride is difunctional (B2), the polymerization leads to the formation of a branched or hyperbranched polymer architecture.
The kinetics of this step-growth polymerization depend on factors such as monomer concentration, temperature, and the presence of an acid scavenger (like pyridine) to neutralize the HCl byproduct. The incorporation of phosphorus via the monomer is a direct route to producing inherently flame-retardant polyamides.
Table 1: Comparison of Polycondensation Methods for Aromatic Polyamides
| Method | Co-monomers | Typical Conditions | Advantages | Polymer Architecture with A3 Monomer |
| Low-Temperature Solution Polycondensation | Aromatic Diamine, Diacyl Chloride | 0–25 °C, Aprotic solvent (e.g., NMP, DMAc), Acid scavenger (e.g., Pyridine) | High molecular weight, Avoids side reactions | Branched/Cross-linked |
| Yamazaki-Higashi Phosphorylation | Aromatic Diamine, Dicarboxylic Acid | 100–130 °C, Condensing agent (e.g., Triphenyl phosphite/Pyridine) | Avoids need for highly reactive diacyl chlorides | Branched/Cross-linked |
| In Situ Silylation | Silylated Aromatic Diamine, Diacyl Chloride | Low temperature, Tertiary amine base | Can lead to very high molecular weight polymers | Branched/Cross-linked |
This table is generated based on established polycondensation methods described in sources.
Advanced Polymer Architectures Derived from this compound
The trifunctionality of this compound is a key attribute that enables the direct synthesis of complex, non-linear polymer architectures, which are often sought for applications in coatings, adhesives, and high-performance composites.
While creating a purely linear polymer from an A3 monomer is challenging, it is theoretically possible if two of the three amine groups could be selectively protected, allowing only one to react. However, a more practical and valuable application of this monomer is in the synthesis of branched and hyperbranched polymers.
By reacting this compound (A3) with a difunctional co-monomer (B2), such as a diacyl chloride or a diisocyanate, a hyperbranched polymer can be formed in a single step. These structures are characterized by a highly branched, tree-like topology with a large number of terminal functional groups. Hyperbranched polymers typically exhibit unique properties compared to their linear analogues, including lower solution and melt viscosity, higher solubility, and a high density of functional end groups that can be used for further chemical modification.
The most direct application of a trifunctional monomer like this compound is as a cross-linking agent or to form a thermosetting network polymer. When mixed with difunctional or multifunctional resins, such as epoxy resins, it can act as a curing agent. The primary amine groups react with the epoxide rings in a ring-opening addition reaction. With three amine groups available per molecule, each monomer can form bonds with multiple polymer chains, creating a dense, three-dimensional covalent network.
This network formation results in a thermoset material with properties that typically include:
High Thermal Stability and Glass Transition Temperature (Tg): The rigid aromatic structure and high cross-link density restrict polymer chain mobility, leading to high thermal stability.
Excellent Mechanical Properties: The covalent network structure imparts high strength and stiffness.
Chemical Resistance: The dense network limits the penetration of solvents and chemicals.
Inherent Flame Retardancy: The presence of phosphorus and nitrogen atoms throughout the network provides synergistic flame-retardant effects. Phosphorus acts in the condensed phase by promoting char formation, while nitrogen can release inert gases that dilute the fuel source in the gas phase.
The curing kinetics and final network properties can be controlled by the stoichiometry between the amine monomer and the co-reactant (e.g., epoxy resin), as well as by the curing temperature and time.
Table 2: Potential Properties of Polymers Derived from this compound
| Polymer Type | Key Feature | Expected Properties | Potential Applications |
| Hyperbranched Polyamide | High solubility, Low viscosity | Good processability, High number of terminal groups | Coatings, Additives, Drug delivery |
| Cross-linked Epoxy Network | High cross-link density | High Tg, Excellent thermal stability, Inherent flame retardancy | Aerospace composites, Electronic encapsulants, Adhesives |
| Oxidatively Coupled Polymer | Highly conjugated network | Electrical conductivity, Insoluble/Infusible | Antistatic coatings, Sensor materials |
This table presents expected properties based on the known behavior of analogous polymer systems described in sources.
Structure-Performance Relationships in Derived Polymeric Materials
The incorporation of this compound into polymer backbones, primarily in polyamides and polyimides, establishes a direct and profound link between the monomer's molecular architecture and the macroscopic properties of the final material. The presence of the phosphorus-containing moiety is the cornerstone of these relationships, influencing everything from thermal stability and flame retardancy to solubility and mechanical strength.
The integration of this compound into polymer chains brings about a suite of beneficial modifications to their intrinsic properties. The most significant of these are enhanced thermal stability and inherent flame retardancy. The phosphorus element in the phosphoryl group acts as a radical trap and promotes the formation of a stable char layer upon combustion. This char layer serves as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatiles, thereby quenching the combustion process. Research has shown that polyamides and polyimides containing this monomer exhibit significantly higher Limiting Oxygen Index (LOI) values and can achieve self-extinguishing characteristics, often meeting the stringent UL-94 V-0 classification. epo.org
Beyond flame retardancy, the bulky, non-coplanar structure of the this compound unit disrupts the close packing of polymer chains. This structural perturbation has a dual effect. On one hand, it can lead to improved solubility of otherwise intractable aromatic polymers in common organic solvents, which is a significant advantage for processing and fabrication. On the other hand, it influences the mechanical properties. While the introduction of such a bulky group might in some cases slightly reduce the tensile strength compared to their non-phosphorus-containing, highly crystalline counterparts, the resulting polymers often exhibit a good balance of strength, flexibility, and toughness. For instance, hyperbranched polyamides synthesized using this monomer have demonstrated notable improvements in the mechanical properties of nylon-6 blends. nih.gov
| Polymer Type | Property | Value/Observation | Reference |
|---|---|---|---|
| Nadimide Resins | Thermal Stability (Cured) | Stable up to 302–377 °C | ias.ac.in |
| Nadimide Resins | Char Yield (at 800 °C, N2) | 51–75% | ias.ac.in |
| Hyperbranched Polyamide | Glass Transition Temperature (Tg) | 130.7 °C | nih.gov |
| Polyamide-imides | Glass Transition Temperature (Tg) | > 233 °C | |
| Polyamide-imides | Decomposition Temperature (10% weight loss) | > 532 °C | |
| Phosphorus-containing Polyamides | Flame Retardancy (UL-94) | V-0 Rating | epo.org |
The unique property profile imparted by this compound allows for the strategic design of polymers for a variety of high-tech applications where performance under extreme conditions is paramount. The inherent flame retardancy makes these polymers prime candidates for use in electronics, aerospace, and transportation industries, where fire safety is a critical concern. For instance, they can be used as matrices for fire-resistant composites, coatings for wires and cables, and components for aircraft interiors. The ability to form a stable char layer also makes them suitable for applications requiring ablative materials. mdpi.com
The enhanced thermal stability of these polymers makes them suitable for applications involving high service temperatures. This includes use in engine components, high-temperature adhesives, and as matrices for advanced composite materials used in demanding environments. The good solubility of these polymers in organic solvents, a direct consequence of the monomer's structure, facilitates their processing into films, fibers, and coatings, expanding their applicability in areas such as flexible electronics and high-performance filtration membranes.
Furthermore, the presence of reactive amine groups in the monomer allows for further chemical modification and the creation of more complex polymer architectures. This has been exploited in the development of hyperbranched polymers and as a curing agent for epoxy resins, leading to materials with tailored crosslink densities and modified thermomechanical properties. For example, its use as a curing agent for diglycidyl ether of bisphenol-A (DGEBA) epoxy resins has been shown to produce materials with high glass transition temperatures and enhanced thermal stability.
| Application Area | Key Polymer Property | Specific Use Example | Reference |
|---|---|---|---|
| Aerospace & Automotive | Inherent Flame Retardancy, High Thermal Stability | Fire-resistant composite matrices, engine components, interior panels | mdpi.com |
| Electronics | Flame Retardancy, Electrical Insulation | Wire and cable coatings, encapsulants for electronic components | |
| Industrial | High-Temperature Adhesives, Chemical Resistance | Bonding of components in harsh chemical and thermal environments | |
| Advanced Manufacturing | Good Solubility, Film-Forming Ability | High-performance membranes for filtration, flexible electronic substrates | |
| Thermosetting Resins | Reactive Amine Functionality | Curing agent for epoxy resins to enhance thermal and mechanical properties |
Computational and Theoretical Investigations of 3 Di 3 Aminophenyl Phosphoryl Aniline
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic nature and reactivity of 3-[Di(3-aminophenyl)phosphoryl]aniline.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to determine its optimized molecular geometry and various electronic properties. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.
The electronic properties, such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), are also determined. The MEP is particularly useful as it helps to identify the regions of a molecule that are rich or poor in electrons, which is crucial for predicting how the molecule will interact with other chemical species. nih.gov For aniline (B41778) and its derivatives, DFT has been used to study the effects of substituent groups on the electronic properties and the energy barriers for the inversion and rotation of the amine group. researchgate.net
Table 1: Calculated Geometric and Electronic Properties of Aniline Derivatives (Illustrative) This table is illustrative and based on general findings for aniline derivatives. Specific values for this compound would require dedicated computational studies.
| Property | Typical Calculated Value Range | Significance |
|---|---|---|
| N-H Bond Length (Å) | 1.01 - 1.03 | Indicates the strength and nature of the amine bond. |
| C-N Bond Length (Å) | 1.40 - 1.43 | Reflects the degree of conjugation between the nitrogen lone pair and the aromatic ring. |
| Dipole Moment (Debye) | 1.5 - 2.5 | Quantifies the overall polarity of the molecule. |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.comyoutube.com
For this compound, FMO analysis can predict its reactivity in various chemical reactions. The energy and shape of the HOMO indicate the molecule's nucleophilic or basic character, highlighting the most probable sites for electrophilic attack. youtube.comyoutube.com Conversely, the LUMO's energy and shape determine the molecule's electrophilicity, pointing to the likely sites for nucleophilic attack. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity.
Table 2: Frontier Molecular Orbital (FMO) Characteristics and Their Implications (Illustrative) This table is illustrative. Specific energy levels for this compound would require dedicated computational studies.
| Molecular Orbital | Typical Energy Range (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -5.0 to -6.0 | Determines nucleophilicity and site of electrophilic attack. Higher energy indicates stronger nucleophilicity. |
| LUMO | -1.0 to -2.0 | Determines electrophilicity and site of nucleophilic attack. Lower energy indicates stronger electrophilicity. |
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational landscape and intermolecular interactions of this compound.
The structure of this compound is not static; the phenyl rings can rotate around the P-C and C-N bonds, leading to various conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov This analysis helps in understanding the molecule's flexibility and the most likely shapes it will adopt in different environments. Conformational analysis, often complemented by DFT calculations of NMR coupling constants, can reveal the equilibrium between different conformational states, such as chair, boat, or skew-boat forms, which can be influenced by solvent and temperature. chemrxiv.org
In condensed phases (liquids or solids), molecules of this compound interact with each other. MD simulations can model these intermolecular interactions, which are crucial for understanding the material's bulk properties. nih.gov These simulations can reveal how molecules pack in a crystal lattice or how they arrange themselves in a solution. The simulations can also shed light on processes like self-assembly, where molecules spontaneously form ordered structures. Understanding these interactions is vital for designing materials with specific properties, such as polymers with high thermal stability. researchgate.net Symmetry-adapted perturbation theory (SAPT) can be used to further analyze the nature of these intermolecular forces, identifying the contributions of electrostatic, exchange, induction, and dispersion components. nih.gov
Prediction of Spectroscopic Characteristics through Computational Methods
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption and emission spectra, providing information about the electronic transitions responsible for the molecule's color and fluorescence. nih.govmdpi.com
By simulating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and to understand the nature of the vibrational modes. researchgate.net Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental NMR spectra, which is invaluable for structural elucidation. chemrxiv.org
Table 3: Computationally Predicted Spectroscopic Data (Illustrative) This table is illustrative. Specific values for this compound would require dedicated computational studies.
| Spectroscopic Technique | Predicted Parameter | Significance |
|---|---|---|
| UV-Vis Spectroscopy | λmax (nm) | Wavelength of maximum absorption, related to electronic transitions. |
| Fluorescence Spectroscopy | Emission λmax (nm) | Wavelength of maximum fluorescence emission. |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Corresponds to specific bond stretching and bending vibrations (e.g., N-H, P=O). |
Vibrational Spectra Simulation (IR, Raman)
A thorough search of scientific databases and chemical literature did not yield any specific studies on the simulated Infrared (IR) and Raman spectra of this compound.
Although experimental spectroscopic data may exist, theoretical simulations, which are crucial for the precise assignment of vibrational modes, have not been published. Such simulations would typically involve geometry optimization of the molecule's ground state followed by frequency calculations. The resulting theoretical spectra (IR intensities and Raman activities) would then be compared with experimental data to provide a detailed understanding of the molecule's vibrational behavior. For related compounds, such as 3-aminophenylacetic acid, DFT calculations have been successfully used to interpret experimental FT-IR and FT-Raman spectra. nih.gov
Electronic Excitation Dynamics and Optical Properties (e.g., TD-DFT)
Similarly, there is a lack of published research on the electronic excitation dynamics and optical properties of this compound using methods like Time-Dependent Density Functional Theory (TD-DFT).
TD-DFT is a powerful method for calculating the excited state properties of molecules, including absorption spectra (UV-Vis), and providing insights into the nature of electronic transitions. While TD-DFT has been applied to study the electronic spectra of other complex organic molecules, its application to this compound has not been reported in the available literature. Such a study would be invaluable for understanding the photophysical properties of this compound, which could be relevant for applications in materials science and optoelectronics.
Functionalization and Derivatization Strategies for 3 Di 3 Aminophenyl Phosphoryl Aniline
Chemical Modification of Amine Functionalities
The presence of three primary aromatic amine groups makes 3-[Di(3-aminophenyl)phosphoryl]aniline highly amenable to a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups, leading to materials with tailored solubility, thermal stability, and reactivity.
Selective acylation and alkylation of the amino groups are fundamental strategies for modifying the properties of this compound. Acylation, typically carried out using acyl chlorides or anhydrides, can enhance thermal stability and solubility in organic solvents. The reactivity of the amine groups can be influenced by the electron-withdrawing nature of the phosphoryl group. While direct selective acylation of all three amino groups is common, achieving mono- or di-acylation requires careful control of reaction conditions, such as stoichiometry and temperature.
Alkylation introduces alkyl chains to the nitrogen atoms, which can significantly alter the compound's physical properties, such as its melting point and solubility. Photocatalytic methods have been developed for the selective alkylation of white phosphorus with alkyl bromides to produce dialkyl and trialkyl phosphine (B1218219) oxides, suggesting potential avenues for novel alkylation strategies. nih.gov
Table 1: Examples of Acylation and Alkylation Reactions on Aromatic Amines
| Reaction Type | Reagent | Product Type | Potential Application |
|---|---|---|---|
| Acylation | Acyl Chloride | N-Acyl derivative | Polymer synthesis |
| Acylation | Anhydride | N-Acyl derivative | Improved thermal stability |
| Alkylation | Alkyl Halide | N-Alkyl derivative | Modified solubility |
Diazotization of the primary aromatic amine groups provides a powerful tool for further diversification. byjus.com This reaction, typically performed by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), converts the amino groups into highly reactive diazonium salts. byjus.com These salts can then undergo a variety of coupling reactions to introduce a wide range of functionalities.
For instance, Sandmeyer-type reactions can be employed to replace the diazonium group with halides (Cl, Br), cyanide, and other nucleophiles. masterorganicchemistry.com This allows for the synthesis of a diverse library of derivatives with tailored electronic and physical properties. Azo coupling reactions with activated aromatic compounds can lead to the formation of chromophoric azo dyes, opening up possibilities in the field of functional dyes and pigments. The diazotization of primary aromatic monoamines can also lead to the formation of 1,3-diaryl triazenes. google.com
Table 2: Diversification via Diazotization Reactions
| Reaction Type | Reagent(s) | Functional Group Introduced |
|---|---|---|
| Sandmeyer Reaction | CuCl/HCl | -Cl |
| Sandmeyer Reaction | CuBr/HBr | -Br |
| Sandmeyer Reaction | CuCN/KCN | -CN |
| Azo Coupling | Activated Aromatic Compound | -N=N-Ar |
Chemical Modification of the Phosphoryl Moiety
The phosphoryl group (P=O) is another key functional site in this compound, offering opportunities for further chemical modification and the introduction of new properties.
The phosphorus center in the phosphoryl group is electrophilic and can react with nucleophiles. While the P=O bond is generally stable, it can undergo transformations under specific conditions. For example, reduction of the phosphine oxide can yield the corresponding phosphine, which can act as a ligand for transition metals. The P=O group itself can act as a nucleophile in certain reactions. acs.org
The synthesis of phosphine oxides can be achieved through the oxidation of organophosphines. wikipedia.org Theoretical studies suggest that phosphine polymerization can be initiated by nitric oxide, leading to the formation of P-P bonds. acs.orgnih.gov Porous organic polymers containing phosphine oxide groups have been synthesized and used to bind transition metals for applications in electrocatalysis. nih.govacs.org
The introduction of chirality at the phosphorus center can lead to the development of novel P-chiral ligands for asymmetric catalysis. While the parent compound is achiral, derivatization of the phosphoryl or the aromatic rings can create a chiral environment around the phosphorus atom.
Methods for synthesizing P-chiral phosphine oxides include enantioselective desymmetrization of bisphenol compounds and the use of chiral auxiliaries. rsc.orgrsc.orgacs.org The resolution of racemic secondary phosphine oxides using chiral resolving agents is another established strategy. acs.org These chiral phosphine oxides are valuable precursors to a variety of other P-chiral phosphorus compounds. nih.gov
Synthesis of Hybrid Compounds and Conjugates Incorporating the this compound Scaffold
The trifunctional nature of this compound makes it an excellent building block for the synthesis of hybrid materials and conjugates. By reacting the amine groups with other functional monomers, a variety of polymers, such as polyamides and polyimides, can be prepared. These polymers often exhibit enhanced thermal stability and flame retardancy due to the presence of the phosphorus-containing moiety.
Furthermore, the amine functionalities can be used to graft the molecule onto other structures, such as nanoparticles or other polymer backbones, to create functional hybrid materials. For example, the electropolymerization of aminophenyl-substituted porphyrins, a process analogous to the formation of polyaniline, has been demonstrated. researchgate.net This suggests that this compound could be incorporated into conductive polymers. The derivatization of carbonyl, carboxyl, and phosphoryl groups with 3-nitrophenylhydrazine (B1228671) has been shown to improve the sensitivity and coverage in targeted metabolomics, indicating the potential for creating conjugates for analytical applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
